molecular formula C13H17FN4O B2998063 N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide CAS No. 2415539-54-5

N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide

Cat. No.: B2998063
CAS No.: 2415539-54-5
M. Wt: 264.304
InChI Key: WGIVLBWZWOYCSD-UHFFFAOYSA-N
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Description

“N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide” is a chemical compound. It is a derivative of piperidine, an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are utilized in different therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .


Synthesis Analysis

While specific synthesis details for “this compound” were not found, piperidine derivatives in general have been synthesized and characterized using various spectral techniques . Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .


Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, a cyclopropyl group, a fluoropyrimidinyl group, and a carboxamide group. Piperidine is a six-membered ring with five carbon atoms and one nitrogen atom .

Scientific Research Applications

PET Tracers for Neurological Disorders

  • 5-HT1A Receptor Imaging : Compounds similar to N-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide have been used in PET tracers for imaging serotonin 5-HT1A receptors. These tracers assist in studying neuropsychiatric disorders (García et al., 2014).

Antiviral Research

  • HIV-1 Reverse Transcriptase Inhibitors : Certain analogs of this compound have shown potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, exhibiting potency against both wild-type HIV-1 and resistant mutant viruses (Tang et al., 2010).

Cancer Research

  • Topoisomerase IIα Inhibition : Compounds structurally related to this compound have been synthesized as curcumin mimics, exhibiting high anti-proliferative properties against cancer cells and inhibitory properties against human DNA topoisomerase IIα (Fawzy et al., 2019).

Antibacterial Research

  • Quinolone Antibacterials : Similar compounds have been synthesized as part of novel quinolones, showing potential as antibacterials, particularly against multi-drug resistant strains (Ziegler et al., 1990).

Properties

IUPAC Name

N-(6-cyclopropyl-5-fluoropyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN4O/c14-10-11(8-1-2-8)16-7-17-12(10)18-13(19)9-3-5-15-6-4-9/h7-9,15H,1-6H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGIVLBWZWOYCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=NC=N2)NC(=O)C3CCNCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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